molecular formula C21H27N3O2 B11064958 Urea, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3-(adamantan-1-yl)-

Urea, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3-(adamantan-1-yl)-

Cat. No.: B11064958
M. Wt: 353.5 g/mol
InChI Key: CEKXESSRBAUJTK-UHFFFAOYSA-N
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Description

“N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)UREA” is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)UREA” typically involves the reaction of 1-acetyl-2,3-dihydro-1H-indole-5-amine with 1-adamantyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

For industrial-scale production, the process may involve optimization of reaction parameters such as temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the indole ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while reduction could produce alcohol derivatives of the acetyl group.

Scientific Research Applications

Chemistry

In chemistry, “N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)UREA” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, the compound can be investigated for its pharmacological properties, including its ability to interact with specific biological targets. It may serve as a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, the compound’s properties can be harnessed for the development of new materials, such as polymers or coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of “N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)UREA” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety may facilitate binding to specific sites, while the adamantyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)CARBAMATE
  • N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)THIOUREA
  • N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)AMIDE

Uniqueness

The uniqueness of “N-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-N’-(1-ADAMANTYL)UREA” lies in its specific combination of the indole and adamantyl moieties, which may confer distinct biological and chemical properties compared to other similar compounds. The urea linkage also provides a versatile site for further chemical modifications.

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

1-(1-acetyl-2,3-dihydroindol-5-yl)-3-(1-adamantyl)urea

InChI

InChI=1S/C21H27N3O2/c1-13(25)24-5-4-17-9-18(2-3-19(17)24)22-20(26)23-21-10-14-6-15(11-21)8-16(7-14)12-21/h2-3,9,14-16H,4-8,10-12H2,1H3,(H2,22,23,26)

InChI Key

CEKXESSRBAUJTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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